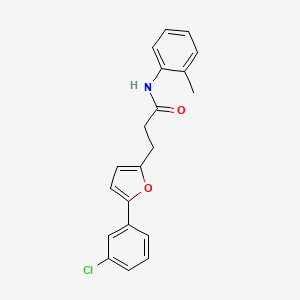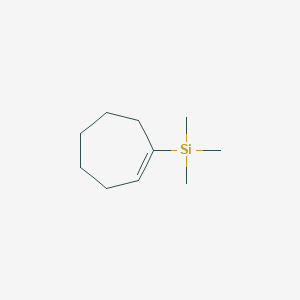![molecular formula C16H12FN3O2 B11941110 1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione CAS No. 53945-64-5](/img/structure/B11941110.png)
1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione is a complex organic compound with a unique hexacyclic structure. This compound is characterized by its fluorine and phenyl groups, which contribute to its distinct chemical properties. The molecular formula of this compound is C16H12FN3O2 .
Preparation Methods
The synthesis of 1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione involves multiple steps, typically starting with the formation of the triazine ring. This can be achieved through the nucleophilic substitution of cyanuric chloride with various nucleophiles . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting specific biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of microbial growth in infectious diseases .
Comparison with Similar Compounds
1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione can be compared with other similar compounds such as:
1,3,5-Triazines: These compounds share the triazine ring structure but differ in their substituents and overall molecular architecture.
Hexamethylmelamine: This compound is used clinically for its antitumor properties and has a similar triazine core.
2-Amino-4-morpholino-s-triazine: Known for its antitumor properties, this compound also shares the triazine ring but has different substituents.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it valuable for various applications in research and industry.
Properties
CAS No. |
53945-64-5 |
|---|---|
Molecular Formula |
C16H12FN3O2 |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
1-fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-5,7-dione |
InChI |
InChI=1S/C16H12FN3O2/c17-16-10-8-7-9(10)13(16)20-15(22)18(6-4-2-1-3-5-6)14(21)19(20)12(7)11(8)16/h1-5,7-13H |
InChI Key |
MCRDYFROONDLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N3C4C5C6C4C7(C6C5C7N3C2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)
![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)
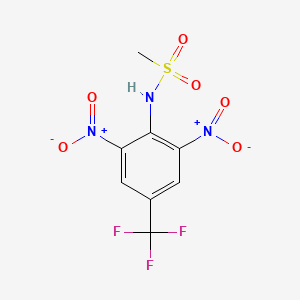
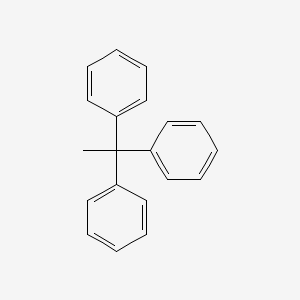
amino]-](/img/structure/B11941077.png)
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)



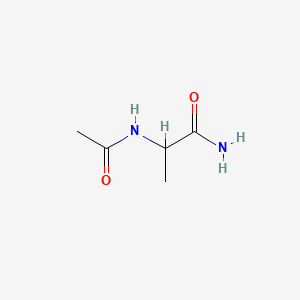
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)
![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
